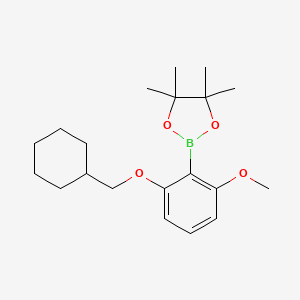

2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[2-(cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BO4/c1-19(2)20(3,4)25-21(24-19)18-16(22-5)12-9-13-17(18)23-14-15-10-7-6-8-11-15/h9,12-13,15H,6-8,10-11,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKBYHAZLAIYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CCCCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718752 | |

| Record name | 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-87-9 | |

| Record name | 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2-(Cyclohexylmethoxy)-6-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert it into cyclohexylmethoxy derivatives.

Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

Oxidation: Phenols and quinones.

Reduction: Cyclohexylmethoxy derivatives.

Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a pharmacological agent due to its unique structure.

Industry: Utilized as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes involved in melanin production, thereby reducing melanin synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and analogous boronic esters:

Reactivity in Cross-Coupling Reactions

- Steric Effects : The cyclohexylmethoxy group in the target compound imposes significant steric hindrance compared to cyclopropylmethoxy () or smaller substituents like methoxy. This bulk may slow down transmetalation steps in Suzuki-Miyaura reactions, requiring optimized catalytic conditions (e.g., higher temperatures or stronger bases) .

- In contrast, fluorine or chlorine substituents (as in ) withdraw electron density, activating the ring for coupling with electron-rich aryl halides .

- Stability : Hydroxyl-containing analogs (e.g., ) are prone to oxidation or side reactions under basic conditions, whereas the target compound’s alkoxy groups enhance stability in aqueous or oxidative environments .

Biological Activity

2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester (CAS No. 1204580-87-9) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boronic acids known for their ability to interact with biological targets, particularly in the context of enzyme inhibition and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is . It features a boron atom bonded to a phenyl ring, which is substituted with methoxy groups and a cyclohexylmethoxy moiety. This unique structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃BO₄ |

| Molecular Weight | 322.28 g/mol |

| CAS Number | 1204580-87-9 |

| Purity | ≥95% |

The biological activity of this compound primarily involves its interaction with various enzymes, particularly proteases and kinases. Boronic acids are known to form reversible covalent bonds with diols, which can inhibit the activity of target enzymes by altering their conformation or blocking substrate access.

Target Enzymes

- Proteasome Inhibition : This compound has been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells.

- Kinase Inhibition : It may also act as an inhibitor of specific kinases involved in signal transduction pathways that regulate cell growth and survival.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast, prostate, and pancreatic cancers.

- Case Study : A study involving pancreatic cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anti-cancer agent.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has shown promise in reducing inflammation. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Research Findings

Several studies have explored the biological effects of this compound:

- Cell Viability Assays : Cell lines treated with varying concentrations displayed reduced viability, indicating cytotoxic effects.

- Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis in treated cells compared to controls.

- Cytokine Measurement : ELISA assays demonstrated decreased levels of TNF-alpha and IL-6 in treated samples, suggesting anti-inflammatory activity.

Q & A

Q. How should researchers reconcile discrepancies in reported catalytic efficiencies for cross-coupling reactions involving bulky boronic esters?

- Methodological Answer :

- Meta-Analysis : Compare ligand effects (e.g., SPhos vs. XPhos) across studies. Bulky ligands (XPhos) often improve turnover for sterically hindered substrates .

- Control Experiments : Replicate literature protocols with standardized reagents to isolate variables (e.g., solvent purity, catalyst lot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.